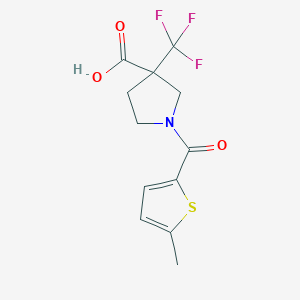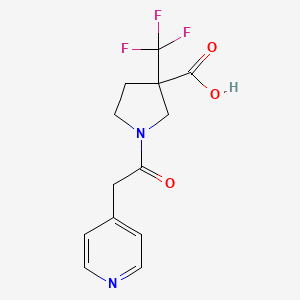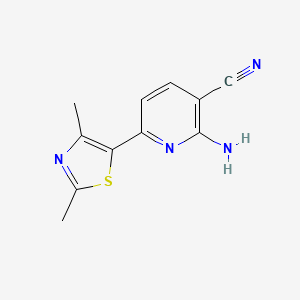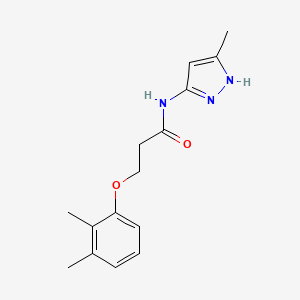![molecular formula C15H19N3O B7577230 N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential use in scientific research has also been recognized due to its ability to bind to cannabinoid receptors in the brain. In
Mécanisme D'action
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically CB1 receptors, which are found in high concentrations in the central nervous system. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes such as pain, mood, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide are similar to those of other cannabinoids. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. However, N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide has also been shown to have negative effects on the cardiovascular system, such as increased heart rate and blood pressure, and can lead to addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide in lab experiments is its ability to selectively bind to CB1 receptors, which allows for the study of specific physiological processes. However, N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide has also been shown to have negative effects on the cardiovascular system, which can limit its use in certain experiments. Additionally, the potential for addiction and withdrawal symptoms should be taken into consideration when using N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide in lab experiments.
Orientations Futures
There are many potential future directions for the use of N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide in scientific research. One area of interest is the study of its anti-tumor properties and potential use in cancer treatment. Additionally, further research is needed to fully understand the effects of N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide on the cardiovascular system and its potential for addiction and withdrawal symptoms. Finally, the development of new synthetic cannabinoids with improved therapeutic properties and fewer negative side effects is an area of ongoing research.
Méthodes De Synthèse
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide can be synthesized through a multistep process involving the reaction of various chemicals such as 1-pentyl-3-(1-naphthoyl)indole and cyclopentyl bromide. The resulting product is purified through chromatography to obtain the final compound. However, it is important to note that the synthesis of N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide requires specialized equipment and expertise, and should only be done in a laboratory setting.
Applications De Recherche Scientifique
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide has been used in scientific research to study the effects of cannabinoids on the brain and body. It has been found to bind to cannabinoid receptors in the brain, which are involved in various physiological processes such as pain, mood, appetite, and memory. N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide has also been used to study the effects of cannabinoids on cancer cells, with some studies showing potential anti-tumor properties.
Propriétés
IUPAC Name |
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(8-4-5-9-15)10-16-14(19)13-11-6-2-3-7-12(11)17-18-13/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZOYHRSLAUZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)


![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)

![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)
![2-Methyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrazol-3-amine](/img/structure/B7577180.png)

![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)